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Compound of Interest

2-(T-Butylcarbamoyl)-4-
Compound Name:
methylphenylboronic acid

Cat. No.: B578742

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for 2-(T-Butylcarbamoyl)-4-
methylphenylboronic acid (CAS: 1256345-94-4) is not readily available in publicly accessible
databases. The following guide provides detailed predicted data based on the chemical
structure and established spectroscopic principles, along with standardized experimental
protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid.
These predictions are derived from analogous structures and typical chemical shift and
frequency ranges for the functional groups present in the molecule.

Table 1: Predicted *H NMR Data

Solvent: DMSO-ds

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b578742?utm_src=pdf-interest
https://www.benchchem.com/product/b578742?utm_src=pdf-body
https://www.benchchem.com/product/b578742?utm_src=pdf-body
https://www.benchchem.com/product/b578742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.0-8.5 Broad Singlet 2H B(OH)2
~7.8 Singlet 1H Ar-H (Position 3)
~7.6 Doublet 1H Ar-H (Position 5)
~7.3 Doublet 1H Ar-H (Position 6)
~7.0 Singlet 1H NH
~2.3 Singlet 3H Ar-CHs
~1.4 Singlet 9H C(CHs)3
Table 2: Predicted **C NMR Data
Solvent: DMSO-de
Chemical Shift (6, ppm) Assignment
~168 C=0 (Amide)
~142 Ar-C-B
~140 Ar-C-CHs
~135 Ar-C-H (Position 6)
~132 Ar-C-C=0
~128 Ar-C-H (Position 5)
~125 Ar-C-H (Position 3)
~51 C(CH3)3
~29 C(CH3)3
~21 Ar-CHs
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Wavenumber (cm—?) Intensity Assignment

3400 - 3200 Broad O-H Stretch (Boronic Acid, H-
bonded)

~3300 Medium N-H Stretch (Amide)

3100 - 3000 Weak C-H Stretch (Aromatic)

2960 - 2850 Medium C-H Stretch (Aliphatic)

~1640 Strong C=0 Stretch (Amide I)

~1550 Medium N-H Bend (Amide I1)

~1600, ~1480 Medium-Weak C=C Stretch (Aromatic Ring)

~1360 Strong B-O Stretch

~1340 Medium C-B Stretch

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FT-IR spectra for 2-(T-
Butylcarbamoyl)-4-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure.
Instrumentation:

e A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

e Accurately weigh approximately 5-10 mg of 2-(T-Butylcarbamoyl)-4-methylphenylboronic
acid.
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» Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).
The use of DMSO-ds is recommended to ensure the solubility of the compound and to
observe the exchangeable protons of the boronic acid and amide groups.

o Transfer the solution to a clean, dry 5 mm NMR tube.

H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

e Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).
o Relaxation Delay (d1): 1-2 seconds.

e Acquisition Time (aq): 3-4 seconds.

e Spectral Width: -2 to 12 ppm.

e Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled 3C experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096 (due to the low natural abundance of 13C).

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.
Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).

e Phase correct the resulting spectrum.
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o Perform baseline correction.

o Calibrate the chemical shifts using the residual solvent peak of DMSO-ds (6 = 2.50 ppm for
1H and & = 39.52 ppm for 13C).

 Integrate the peaks in the 'H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation:

e An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:

e Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount (1-2 mg) of the solid 2-(T-Butylcarbamoyl)-4-methylphenylboronic
acid powder directly onto the ATR crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

FT-IR Acquisition Parameters:

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32.

Data Format: Transmittance or Absorbance.

Data Processing:
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e The acquired sample spectrum is automatically ratioed against the background spectrum to
generate the final IR spectrum.

» Perform baseline correction if necessary.
» Label the significant peaks corresponding to the characteristic functional group vibrations.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid.
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Caption: Workflow for Spectroscopic Analysis.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-(T-
Butylcarbamoyl)-4-methylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b578742#spectroscopic-data-nmr-ir-for-2-t-
butylcarbamoyl-4-methylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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